N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine
Description
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine is an organic compound featuring a pyridine ring substituted with methoxy (4-position) and methyl groups (3- and 5-positions). A propan-1-amine chain is attached via a methylene bridge at the pyridine’s 2-position. It is often utilized as a hydrochloride or dihydrochloride salt (e.g., CAS 1158429-31-2) to enhance solubility and stability for laboratory applications .
Properties
IUPAC Name |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-5-6-13-8-11-10(3)12(15-4)9(2)7-14-11/h7,13H,5-6,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWQPTOBWCHTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC=C(C(=C1C)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with propan-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and dimethyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Structural Features
The compound features a pyridine ring substituted with methoxy and dimethyl groups, along with a propylamine group. This unique structure contributes to its diverse chemical reactivity and biological interactions.
Chemistry
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating derivatives with tailored properties.
Reaction Types
| Reaction Type | Description |
|---|---|
| Oxidation | Can yield N-oxides and other oxidized derivatives. |
| Reduction | Converts the compound into reduced forms using agents like lithium aluminum hydride. |
| Substitution | Methoxy and dimethyl groups can be replaced with other functional groups under specific conditions. |
Biology
Research into the biological activity of this compound has identified potential interactions with various biomolecules. Studies suggest it may modulate receptor activity or enzyme functions, which can lead to significant biological effects.
Case Study Example
A study investigating the compound's interaction with neurotransmitter receptors indicated that it may have implications in neuropharmacology, potentially influencing mood and cognitive functions.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. It serves as a precursor in drug development processes aimed at treating conditions such as neurological disorders or metabolic syndromes.
Potential Therapeutic Uses
| Condition | Potential Use |
|---|---|
| Neurological Disorders | Modulating neurotransmitter systems |
| Metabolic Syndromes | Targeting metabolic pathways |
Industry
The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Omeprazole and Related Proton Pump Inhibitors (PPIs)
Omeprazole (5-methoxy-2-[(RS)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole) shares the 4-methoxy-3,5-dimethylpyridin-2-ylmethyl moiety with the target compound. However, omeprazole incorporates a sulfinyl benzimidazole core, enabling its role as a proton pump inhibitor (PPI) via covalent binding to gastric H+/K+ ATPase .
Key Differences :
Pyridine-Based Amine Derivatives
N-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine
This structural isomer replaces the propan-1-amine chain with a branched 2-methylpropan-1-amine . As a dihydrochloride salt (C₁₃H₂₄Cl₂N₂O, MW 295.25), it exhibits higher molecular weight and altered solubility compared to the target compound .
Chloro-Substituted Pyridine Derivatives
Comparison :
Salt Forms and Physicochemical Properties
Key Insight : Salt formation (e.g., HCl vs. dihydrochloride) modulates solubility and handling requirements, critical for formulation .
Biological Activity
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine is a chemical compound with a molecular formula of C13H20N2O. This compound features a pyridine ring that is substituted with methoxy and dimethyl groups, along with a propan-1-amine group. Its unique structure lends itself to various biological activities and applications in scientific research.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O |
| Molecular Weight | 220.31 g/mol |
| CAS Number | 939899-74-8 |
| Chemical Structure | Chemical Structure |
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 4-methoxy-3,5-dimethylpyridine with propan-1-amine. This reaction is generally conducted under controlled conditions to ensure high purity and yield. Advanced industrial methods may include continuous flow synthesis for improved efficiency and scalability .
This compound interacts with specific molecular targets, potentially modulating receptor or enzyme activity. The precise mechanisms remain under investigation, but its structural characteristics suggest interactions with neuroreceptors and enzymes involved in various biological pathways .
Therapeutic Applications
Research indicates potential therapeutic properties for this compound, particularly in the fields of neurology and pharmacology. It has been explored for:
1. Neuroprotective Effects : Studies suggest that compounds with similar structures may exhibit neuroprotective properties by modulating inflammatory pathways, such as the NLRP3 inflammasome activation associated with neurodegenerative diseases .
2. Antioxidant Activity : The presence of methoxy and dimethyl groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .
3. Drug Development : As a building block in medicinal chemistry, it serves as a precursor for synthesizing more complex molecules that could have enhanced biological activity .
1. Neuroinflammation and NLRP3 Activation
In a study examining the role of NLRP3 inflammasome in neuroinflammation, compounds similar to this compound were shown to inhibit the formation of pro-inflammatory complexes, thereby reducing oxidative stress and neuronal damage .
2. Cancer Research
In vitro assays demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines by targeting specific pathways involved in cell cycle regulation . This highlights its potential as a lead compound for developing novel anticancer therapies.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Omeprazole | Proton pump inhibitor | Gastroprotective |
| Esomeprazole | Enantiomer of omeprazole | Enhanced bioavailability |
| Lansoprazole | Related structure | Proton pump inhibition |
N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amines' unique substitution pattern on the pyridine ring distinguishes it from these compounds, potentially leading to distinct pharmacological profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
